Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity, depending on its structural features and the biological context . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate can be compared with other quinoxaline derivatives such as:
Quinoxaline-2,3-dione: Known for its role as an intermediate in the synthesis of various pharmaceuticals.
Tetrahydroquinoxaline: Exhibits diverse biological activities and is used in medicinal chemistry.
Quinoxaline-1,4-dioxide: Used as an antimicrobial agent and in the development of new drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
methyl 4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOWDTSIESQBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.